molecular formula C12H11F3N2O4 B13426376 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate CAS No. 29218-20-0

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate

Cat. No.: B13426376
CAS No.: 29218-20-0
M. Wt: 304.22 g/mol
InChI Key: JYSSCCVCVRQRKZ-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxazolidinone ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of m-trifluoromethylphenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 5-formyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone or 5-carboxy-3-(m-trifluoromethylphenyl)-2-oxazolidinone.

    Reduction: Formation of 5-hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone derivatives with a more saturated ring.

    Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the oxazolidinone ring can participate in hydrogen bonding and other interactions. The carbamate group can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethyl-3-(p-trifluoromethylphenyl)-2-oxazolidinone carbamate
  • 5-Hydroxymethyl-3-(o-trifluoromethylphenyl)-2-oxazolidinone carbamate
  • 5-Hydroxymethyl-3-(m-difluoromethylphenyl)-2-oxazolidinone carbamate

Uniqueness

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is unique due to the specific positioning of the trifluoromethyl group on the meta position of the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its ortho- and para-substituted counterparts.

Properties

CAS No.

29218-20-0

Molecular Formula

C12H11F3N2O4

Molecular Weight

304.22 g/mol

IUPAC Name

[2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-5-yl]methyl carbamate

InChI

InChI=1S/C12H11F3N2O4/c13-12(14,15)7-2-1-3-8(4-7)17-5-9(21-11(17)19)6-20-10(16)18/h1-4,9H,5-6H2,(H2,16,18)

InChI Key

JYSSCCVCVRQRKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)COC(=O)N

Origin of Product

United States

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